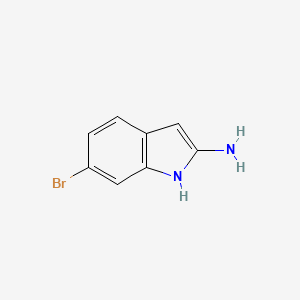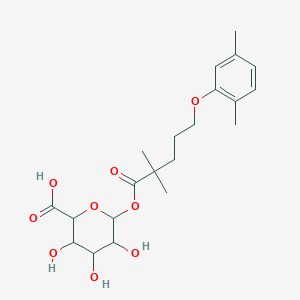
Gemfibrozil b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemfibrozil b-D-glucuronide is a metabolite of gemfibrozil, a lipid-regulating drug used to treat hyperlipidemia. This compound is formed through the glucuronidation of gemfibrozil, a process primarily mediated by the enzyme UDP-glucuronosyltransferase. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of gemfibrozil, influencing its metabolism and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemfibrozil b-D-glucuronide is synthesized through the glucuronidation of gemfibrozil. This process involves the conjugation of gemfibrozil with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where gemfibrozil is metabolized.
Industrial Production Methods: Industrial production of this compound involves the extraction of the metabolite from biological samples, such as urine, after administering gemfibrozil to volunteers. The extracted compound is then purified using techniques like reversed-phase high-performance liquid chromatography to obtain a pure white solid .
Chemical Reactions Analysis
Types of Reactions: Gemfibrozil b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the glucuronide conjugate can lead to the release of gemfibrozil, while oxidation reactions can further metabolize the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as cytochrome P450 enzymes can facilitate the oxidation of this compound.
Major Products:
Hydrolysis: Gemfibrozil
Oxidation: Various oxidized metabolites of gemfibrozil.
Scientific Research Applications
Gemfibrozil b-D-glucuronide has several scientific research applications:
Biology: The compound is used to investigate the role of glucuronidation in the metabolism of xenobiotics and endogenous compounds.
Mechanism of Action
Gemfibrozil b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8. This inhibition is time-dependent and selective, leading to significant drug-drug interactions with other substrates of CYP2C8. The compound binds to the active site of the enzyme, preventing the metabolism of other drugs and altering their pharmacokinetics .
Comparison with Similar Compounds
- Clofibrate b-D-glucuronide
- Fenofibrate b-D-glucuronide
- Bezafibrate b-D-glucuronide
Comparison: Gemfibrozil b-D-glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not as pronounced in other similar compounds. This makes it particularly significant in the study of drug-drug interactions and the metabolism of lipid-regulating drugs .
Properties
IUPAC Name |
6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)
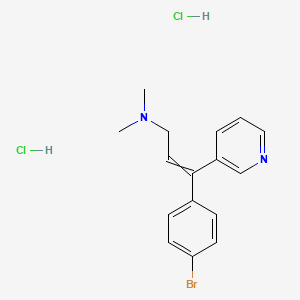
![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)
![Bis[4-(bromomethyl)phenyl]ethane-1,2-dione](/img/structure/B13385705.png)
![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
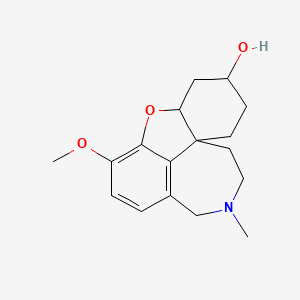
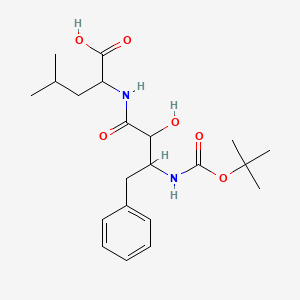
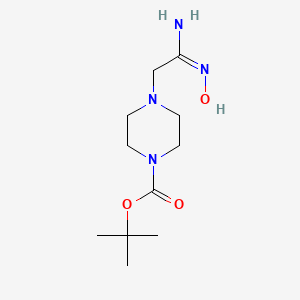
![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)
